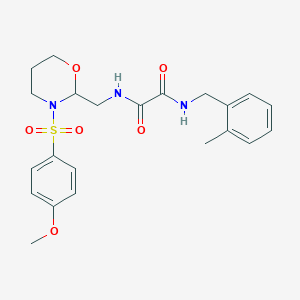

N1-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-methylbenzyl)oxalamide

Description

N1-((3-((4-Methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-methylbenzyl)oxalamide is a synthetic oxalamide derivative characterized by a 1,3-oxazinan-2-ylmethyl core modified with a 4-methoxyphenylsulfonyl group and a 2-methylbenzyl substituent. While direct synthesis data for this compound is absent in the provided evidence, its structural analogs (e.g., oxalamides with sulfonamide or aryl substituents) suggest that it is synthesized via coupling reactions involving oxalyl chloride and amine precursors, followed by sulfonylation or alkylation steps .

Properties

IUPAC Name |

N-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-[(2-methylphenyl)methyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O6S/c1-16-6-3-4-7-17(16)14-23-21(26)22(27)24-15-20-25(12-5-13-31-20)32(28,29)19-10-8-18(30-2)9-11-19/h3-4,6-11,20H,5,12-15H2,1-2H3,(H,23,26)(H,24,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXAMQOUMUKMPMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CNC(=O)C(=O)NCC2N(CCCO2)S(=O)(=O)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-methylbenzyl)oxalamide is a complex organic compound belonging to the oxalamide class, characterized by its unique molecular structure and diverse biological activities. This article provides an in-depth examination of its biological activity, synthesis, and potential applications.

Chemical Structure and Properties

The compound features a methoxyphenylsulfonyl group and a methylated oxalamide structure. Its molecular formula is with a molecular weight of approximately 470.5 g/mol. The structural complexity of this compound suggests significant potential for various pharmacological applications.

Synthesis

The synthesis of this compound typically involves multi-step reactions that require precise control over reaction conditions to optimize yield and minimize by-products. The general synthetic route includes:

- Preparation of the oxazinan ring.

- Introduction of the methoxyphenylsulfonyl group.

- Formation of the oxalamide linkage.

Anticancer Potential

Research indicates that compounds with similar structural motifs exhibit significant cytotoxic activity against various cancer cell lines. For instance, studies on oxazinan derivatives have shown varying degrees of antiproliferative effects against human cancer cell lines such as A2780 (ovarian carcinoma) and MCF-7 (breast cancer) with IC50 values ranging from 4.47 to 52.8 μM .

Table 1: Antiproliferative Activity of Related Compounds

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 4d | A2780 | 4.47 |

| 5c | MCF-7 | 52.8 |

| 5g | A2780 | 25.0 |

The mechanism behind this activity may involve inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase. Molecular docking studies have suggested that these compounds interact with the colchicine-binding site on tubulin, providing a potential mechanism for their anticancer effects .

Antimicrobial Activity

The biological evaluation of similar compounds has also revealed antimicrobial properties. For example, certain oxazinan derivatives have demonstrated moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis. These findings highlight the potential for this compound to serve as a lead compound in developing new antimicrobial agents .

Case Studies and Research Findings

A study involving a series of oxazinonaphthalene derivatives explored their cytotoxicity and tubulin inhibition capabilities. Compounds structurally related to this compound were found to induce significant cell cycle arrest and exhibited promising results in inhibiting tumor growth in vitro .

Furthermore, additional research has indicated that similar compounds can act as acetylcholinesterase inhibitors, suggesting potential applications in neuropharmacology .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The target compound’s 1,3-oxazinan ring distinguishes it from morpholine () or beta-lactam-containing analogs (). This ring system may confer conformational rigidity, influencing binding to biological targets like enzymes or receptors .

- Sulfonyl vs.

- Synthesis Yields : Yields for oxalamides vary widely (35–73%), likely due to steric hindrance from bulky substituents (e.g., 2-methylbenzyl) or competing side reactions .

Spectral and Physicochemical Properties

FTIR and NMR Data :

- The target compound’s IR spectrum would exhibit peaks for oxalamide C=O (~1679 cm⁻¹, similar to Compound 2 ), sulfonyl S=O (~1360–1180 cm⁻¹), and aromatic C-H stretches.

- ¹H-NMR signals for the 2-methylbenzyl group (δ ~2.3 ppm for CH₃) and 1,3-oxazinan protons (δ ~3.5–4.5 ppm) would align with data for morpholine derivatives () and azetidinyl oxalamides ().

Thermal Stability : Sulfonamide-containing oxalamides (e.g., Compound 2 ) decompose near 180°C, suggesting the target compound may exhibit similar stability due to its sulfonyl group.

Q & A

Basic: What synthetic strategies optimize the yield and purity of N1-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-methylbenzyl)oxalamide?

Methodological Answer:

The compound’s synthesis typically involves:

- Sulfonylation : Reacting 4-methoxyphenylsulfonyl chloride with an oxazinan intermediate under basic conditions (e.g., triethylamine) to introduce the sulfonyl group .

- Oxalamide Formation : Coupling the sulfonylated intermediate with 2-methylbenzylamine using oxalyl chloride or EDCI/HOBt for amide bond formation .

- Purification : Use recrystallization (e.g., ethanol/water) or preparative HPLC to achieve >95% purity. Optimize reaction temperatures (0–25°C) to suppress side reactions like over-sulfonylation .

Basic: Which spectroscopic techniques are critical for structural validation of this compound?

Methodological Answer:

- 1H/13C NMR : Confirm the presence of the 4-methoxyphenylsulfonyl group (δ 3.8 ppm for OCH3) and oxazinan methylene protons (δ 3.5–4.0 ppm) .

- FTIR : Identify carbonyl stretches (C=O at ~1680 cm⁻¹) and sulfonyl S=O vibrations (~1350–1150 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Validate the molecular formula (e.g., C₂₃H₂₈N₃O₆S) with <3 ppm error .

Advanced: How can researchers design experiments to evaluate its kinase inhibitory activity?

Methodological Answer:

- In Vitro Kinase Assays : Use recombinant kinases (e.g., RSK, MAPK) with ATP-competitive assays (e.g., ADP-Glo™) to measure IC₅₀ values .

- Molecular Docking : Perform simulations (e.g., AutoDock Vina) to predict binding poses within kinase ATP-binding pockets, focusing on interactions with the sulfonyl and oxalamide moieties .

- Selectivity Profiling : Screen against a panel of 50+ kinases to assess off-target effects .

Advanced: What structural modifications enhance pharmacological activity while reducing toxicity?

Methodological Answer:

- Sulfonyl Group Substitution : Replace 4-methoxyphenyl with 4-fluorophenyl to improve metabolic stability (reduced CYP450 interactions) .

- Oxazinan Ring Optimization : Introduce methyl groups to the oxazinan ring to enhance conformational rigidity and target affinity .

- In Vivo Toxicity Screening : Use zebrafish models to assess acute toxicity (LC₅₀) and hepatocyte assays for CYP inhibition .

Advanced: How to resolve contradictions in bioactivity data between in vitro and cell-based assays?

Methodological Answer:

- Solubility Optimization : Use DMSO/PEG-400 formulations to improve cellular uptake. Measure solubility via shake-flask method .

- Metabolic Stability Testing : Incubate with liver microsomes to identify rapid degradation pathways (e.g., sulfonyl group hydrolysis) .

- Pharmacokinetic (PK) Studies : Conduct rodent PK to correlate in vitro IC₅₀ with plasma exposure levels .

Advanced: What mechanistic studies elucidate its interaction with biological targets?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) to purified target proteins (e.g., RSK) .

- X-ray Crystallography : Co-crystallize the compound with its target to resolve binding interactions at 2.0 Å resolution .

- RNA Sequencing : Profile transcriptomic changes in treated cells to identify downstream signaling pathways .

Advanced: How to address poor aqueous solubility for in vivo studies?

Methodological Answer:

- Nanoparticle Formulation : Use PLGA nanoparticles (100–200 nm) to enhance bioavailability. Characterize via dynamic light scattering (DLS) .

- Cyclodextrin Complexation : Prepare hydroxypropyl-β-cyclodextrin complexes and assess solubility enhancement via phase-solubility diagrams .

Advanced: What stability-indicating methods are recommended for long-term storage?

Methodological Answer:

- Forced Degradation Studies : Expose to heat (40°C), humidity (75% RH), and light (ICH Q1B) for 4 weeks. Monitor degradation via HPLC .

- Lyophilization : Prepare lyophilized powders with trehalose (1:1 w/w) to prevent hydrolysis .

Advanced: How to assess target selectivity across structurally related enzymes?

Methodological Answer:

- Competitive Binding Assays : Use fluorescent probes (e.g., TAMRA-ATP) to measure displacement in kinase panels .

- Thermal Shift Assay (TSA) : Monitor target protein melting temperature (Tm) shifts to confirm selective binding .

Advanced: What in vitro models predict metabolic pathways and metabolite identification?

Methodological Answer:

- Liver Microsome Incubations : Use human liver microsomes + NADPH to identify phase I metabolites (LC-MS/MS analysis) .

- Hepatocyte Co-cultures : Combine primary hepatocytes with Kupffer cells to simulate phase II metabolism (e.g., glucuronidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.